4-Fluoro-2-(trifluoromethyl)pyridine

Description

Chemical Nomenclature and Structural Characteristics

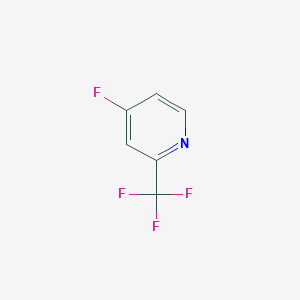

4-Fluoro-2-(trifluoromethyl)pyridine exhibits a well-defined molecular structure characterized by its systematic nomenclature and specific substitution pattern. The compound carries the Chemical Abstracts Service registry number 850246-04-7 and possesses the International Union of Pure and Applied Chemistry name "this compound". The molecular formula C6H3F4N indicates the presence of six carbon atoms, three hydrogen atoms, four fluorine atoms, and one nitrogen atom within the heterocyclic framework.

The structural arrangement of this compound features a pyridine ring system with fluorine substitution at the 4-position and a trifluoromethyl group attached at the 2-position. The Simplified Molecular Input Line Entry System representation "C1=CN=C(C=C1F)C(F)(F)F" clearly delineates the connectivity pattern, while the International Chemical Identifier "InChI=1S/C6H3F4N/c7-4-1-2-11-5(3-4)6(8,9)10/h1-3H" provides comprehensive structural information. The International Chemical Identifier Key "BBVVWHSYFPKMSU-UHFFFAOYSA-N" serves as a unique identifier for database searches and chemical informatics applications.

The presence of multiple fluorine atoms significantly influences the compound's electronic properties and reactivity profile. The fluorine atom at the 4-position introduces electron-withdrawing effects through inductive mechanisms, while the trifluoromethyl group at the 2-position provides strong electron-withdrawing characteristics that substantially modify the pyridine ring's electron density distribution. These substitution patterns create a unique electronic environment that affects both the compound's chemical behavior and its interactions with biological targets.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C6H3F4N |

| Molecular Weight | 165.09 g/mol |

| Chemical Abstracts Service Number | 850246-04-7 |

| International Chemical Identifier Key | BBVVWHSYFPKMSU-UHFFFAOYSA-N |

| Fluorine Atom Count | 4 |

| Substitution Positions | 2-trifluoromethyl, 4-fluoro |

Historical Context and Significance in Fluorinated Heterocycles

The development of fluorinated heterocyclic compounds, including this compound, traces its origins to the foundational work in fluoroorganic chemistry that began in the early twentieth century. The history of fluorinated heterocycles can be traced back to the seminal work of Chichibabin, who carried out the synthesis of 2-fluoropyridine over 90 years ago. However, real progress in this field did not gain momentum until about four decades later, in the 1950s, with the development of new synthetic methods and more readily-handled fluorinating agents.

The significance of fluorinated heterocycles became particularly evident in the pharmaceutical sector during the 1950s when 5-fluorouracil was prepared through a rational approach to new anti-cancer agents. The effectiveness of this drug heralded the development of many related anti-cancer agents that still have important clinical applications five decades after the original discovery. Another major success story followed shortly thereafter with the discovery of the fluoroquinolone family of antibiotics in the early 1970s, with ciprofloxacine being approved for human use in the United States in the late 1980s.

The evolution of synthetic methodologies for fluorinated heterocycles has been driven by the unique properties that fluorine atoms impart to organic molecules. The selective introduction of fluorine into small molecules can lead to subtle or profound effects on the conformation, solubility, and stability of a molecule compared to the non-fluorinated counterpart. The introduction of fluorine into a basic heterocycle can modulate the basicity and binding properties with only a small change in the steric environment, effects that are especially prevalent in fluoropyridines because of the close proximity of fluorine and nitrogen.

Trifluoromethylpyridine derivatives, including this compound, represent a particularly important subset of fluorinated heterocycles. These compounds have gained prominence due to their exceptional chemical stability and unique electronic properties arising from the combination of fluorine's electronegativity and the trifluoromethyl group's strong electron-withdrawing characteristics. The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.

Overview of Applications in Agrochemical and Pharmaceutical Sectors

The applications of this compound and related trifluoromethylpyridine derivatives span across multiple industrial sectors, with particularly significant contributions to agrochemical and pharmaceutical industries. Currently, the major use of trifluoromethylpyridine derivatives is in the protection of crops from pests. Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired International Organization for Standardization common names.

In the agrochemical sector, trifluoromethylpyridine derivatives demonstrate exceptional efficacy as active ingredients in crop protection formulations. Among trifluoromethylpyridine derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine, which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand. The success of these compounds in agricultural applications stems from their enhanced metabolic stability, improved lipophilicity, and increased potency against target organisms compared to their non-fluorinated analogs.

The pharmaceutical industry has also recognized the value of trifluoromethylpyridine derivatives, with several compounds containing the trifluoromethylpyridine moiety having received market approval. Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, with many candidates currently undergoing clinical trials. The incorporation of fluorinated heterocycles into pharmaceutical compounds often results in improved pharmacokinetic properties, including enhanced bioavailability, increased metabolic stability, and modified tissue distribution patterns.

The unique reactivity profile of fluorinated heterocycles, particularly compounds like this compound, makes them valuable synthetic intermediates for the preparation of more complex molecules. Fluorinated heterocycles exhibit unique reactivity as synthetic intermediates compared to other halogenated heterocycles, allowing for selective transformations that would be challenging with non-fluorinated substrates. This reactivity advantage enables the development of synthetic routes to structurally diverse compounds with improved biological activity profiles.

| Application Sector | Number of Approved Products | Key Characteristics |

|---|---|---|

| Agrochemicals | >20 compounds with International Organization for Standardization names | Enhanced pest control efficacy, metabolic stability |

| Pharmaceuticals | 5 approved products | Improved pharmacokinetic properties, metabolic stability |

| Veterinary Medicine | 2 approved products | Enhanced therapeutic efficacy |

| Research Intermediates | Multiple applications | Unique reactivity for synthetic transformations |

Properties

IUPAC Name |

4-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-4-1-2-11-5(3-4)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVVWHSYFPKMSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development and Therapeutic Properties

4-Fluoro-2-(trifluoromethyl)pyridine is being explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities. Its ability to modulate biological pathways through enzyme interactions positions it as a candidate for drug development. For instance, studies have indicated that modifications to the structure can enhance antiviral potency against various viruses, including SARS-CoV-2 .

1.2 Mechanism of Action

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity and electron-withdrawing ability, influencing enzyme kinetics and receptor binding. This interaction allows the compound to effectively modulate various biochemical pathways .

1.3 Case Studies

Recent research has demonstrated enhanced antiviral activity when trifluoromethyl groups are incorporated into pyridine derivatives. For example, a study published in 2023 highlighted the compound's effectiveness in inhibiting viral replication in vitro. Additionally, compounds containing the trifluoromethylpyridine moiety have been granted market approval for use in pharmaceuticals, indicating their practical applications in medicine .

Agrochemical Applications

2.1 Herbicide Development

this compound is utilized in the synthesis of herbicides and pesticides. Its derivatives have shown effectiveness in controlling various weeds, making it an important component in agricultural chemistry. Fluazifop-butyl, a notable herbicide derived from trifluoromethylpyridine, has been successfully employed to manage grass species in cereal crops .

2.2 Mechanism of Action in Agrochemicals

The compound's unique structure allows for high herbicidal activity by interfering with specific biochemical pathways in target plants. The fluorinated moieties enhance the compound's stability and efficacy against pests, contributing to its widespread use in crop protection .

Industrial Applications

3.1 Production of Advanced Materials

In addition to its applications in pharmaceuticals and agrochemicals, this compound is also used in the production of advanced materials such as polymers and coatings. The presence of trifluoromethyl groups imparts desirable properties like thermal stability and chemical resistance .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trifluoromethyl)pyridine involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules, thereby modulating their activity. The compound can inhibit enzymes or receptors by binding to their active sites, leading to altered biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, critical for pesticidal and pharmaceutical activity .

- Amino vs. Halogen Substituents: Replacing fluorine with an amino group (e.g., 2-Amino-4-(trifluoromethyl)pyridine) introduces hydrogen-bonding capability, favoring interactions with biological targets like kinases or receptors .

- Multi-Halogenated Derivatives : Compounds like 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine exhibit enhanced steric bulk and halogen bonding, useful in biopharmaceutical applications .

Biological Activity

4-Fluoro-2-(trifluoromethyl)pyridine is a fluorinated derivative of pyridine that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its antiproliferative, antibacterial, and antiandrogenic properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the introduction of fluorine substituents at specific positions on the pyridine ring. The trifluoromethyl group is known for enhancing lipophilicity and biological activity by influencing the electronic properties of the molecule. Various synthetic routes have been developed to optimize yield and purity while maintaining structural integrity.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated a series of fluorinated pyridine derivatives, revealing that compounds with a trifluoromethyl group displayed enhanced potency against breast, colon, and lung cancer cell lines. Notably, the highest antiproliferative activity was associated with specific structural modifications that optimized interactions with cellular targets. The mechanism of action appears to be independent of traditional pathways such as inhibition of dihydrofolate reductase (DHFR) .

Antibacterial Activity

The antibacterial properties of this compound have been explored in several studies. A recent investigation into trifluoromethylpyridine amide derivatives indicated that these compounds exhibited varying degrees of antibacterial activity against pathogenic bacteria. The results showed that certain derivatives were more effective than traditional antibiotics, suggesting potential applications in treating resistant bacterial strains .

| Compound | Concentration (mg/L) | Activity (%) |

|---|---|---|

| This compound | 100 | 57 |

| Derivative A | 50 | 54 |

| Derivative B | 100 | 44 |

Antiandrogenic Activity

In addition to its antiproliferative effects, this compound has been studied for its antiandrogenic properties. A series of compounds based on this scaffold were tested in human prostate cancer cell lines (LNCaP), demonstrating significant inhibition of androgen receptor-mediated transcription. The best-performing compound in this series showed up to 90% inhibition at a concentration of 5 μM, indicating strong potential for therapeutic use in prostate cancer .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific substituents on the pyridine ring in modulating biological activity. For instance, the presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity and biological efficacy. Substitutions at different positions on the pyridine ring can lead to drastic changes in activity; for example, moving a trifluoromethyl group from para to meta positions significantly reduced potency .

Case Studies

- Antiproliferative Study : A compound derived from this compound was evaluated against various cancer cell lines, showing IC50 values ranging from 1 to 10 µM depending on structural modifications.

- Antibacterial Evaluation : In vitro tests against Staphylococcus aureus revealed that derivatives with the trifluoromethyl group exhibited lower minimum inhibitory concentrations (MIC) compared to non-fluorinated analogs.

- Antiandrogenic Activity : Compounds were tested for their ability to inhibit PSA expression in LNCaP cells, with some achieving near-complete inhibition at low concentrations.

Preparation Methods

Trifluoromethylation of Pyridine Derivatives Followed by Selective Fluorination

One of the most common synthetic approaches to 4-Fluoro-2-(trifluoromethyl)pyridine involves the trifluoromethylation of pyridine or halogenated pyridine precursors, followed by selective fluorination at the 4-position.

- Starting Materials: 4-Iodopyridine or 2-(trifluoromethyl)pyridine derivatives.

- Trifluoromethylation Agents: Trifluoromethyl copper (CuCF3) or trifluoromethyl silver (AgCF3) reagents are used to introduce the trifluoromethyl group onto the pyridine ring.

- Fluorination Reagents: Selective fluorination is achieved using N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate or similar electrophilic fluorinating agents.

- Reaction Conditions: Typically conducted under mild to moderate temperatures, often in aprotic solvents to maintain reagent stability and selectivity.

- Industrial Relevance: These methods are scalable and optimized for high yield and purity, suitable for industrial production.

This route allows precise introduction of the trifluoromethyl group at the 2-position and fluorine at the 4-position, ensuring the desired substitution pattern on the pyridine ring.

Synthetic Block Method Using 1,1,1-Trifluoro-4-alkoxy-3-alkylbutene-2-ketone

A patented synthetic block method provides a multi-step approach for preparing 4-trifluoromethylpyridine derivatives, which can be adapted for this compound:

- Step 1: Preparation of 1,1,1-trifluoro-4-alkoxy-3-alkylbutene-2-ketone as a key building block.

- Step 2: Reaction of this building block with a metal reagent (e.g., zinc powder activated with trimethylchlorosilane) and 2-haloalkylnitrile in N,N-dimethylformamide (DMF) solvent at 50–80°C under nitrogen atmosphere.

- Step 3: The resulting carbonyl addition product (allyl alcohol intermediate) is reacted directly with phosphorus pentachloride (PX5) and/or hydrochloric acid in organic solvents.

- Step 4: Workup includes extraction, drying, concentration, and distillation under reduced pressure to isolate the target compound or its chlorinated precursor.

For example, the synthesis of 2-chloro-4-trifluoromethylpyridine under these conditions yielded 61.5% product at 78–80°C under 75 mmHg vacuum.

Large-Scale Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine as a Precursor

Since this compound can be derived from chlorinated intermediates, efficient large-scale synthesis of 2-chloro-4-(trifluoromethyl)pyridine is important:

- Key Reaction: Vinyl n-butyl ether reacts with trifluoroacetic anhydride in the presence of an acid-binding agent to form 4-butoxy-1,1,1-trifluoro-3-en-2-one.

- Subsequent Steps: This intermediate undergoes further transformations to yield 2-chloro-4-(trifluoromethyl)pyridine.

- Advantages: The method features relatively mild conditions, stable intermediates, and high yields, making it suitable for industrial-scale production.

Vapor-Phase Catalytic Fluorination and Chlorination of Picoline Derivatives

An advanced vapor-phase catalytic method has been developed for synthesizing trifluoromethylpyridines, including 4-substituted derivatives:

- Process: The method employs a two-phase vapor-phase reactor with a catalyst fluidized-bed phase for fluorination immediately after chlorination of methyl groups on picoline substrates.

- Reaction Temperatures: Typically 320–450°C depending on substrate.

- Products: Major products include trifluoromethylpyridines and chloro(trifluoromethyl)pyridines.

- Yields: For 4-picoline, yields of trifluoromethylpyridine derivatives can reach up to 86.4% in the catalyst fluidized bed phase (see Table 1 below).

- Applications: This method is industrially relevant for producing various trifluoromethylpyridine derivatives with controlled substitution patterns.

| Substrate | Catalyst Fluidized Bed Temp. (°C) | Empty Phase Temp. (°C) | TF Type Yield (%) | CTF Type Yield (%) | DCTF Type Yield (%) |

|---|---|---|---|---|---|

| 4-Picoline | 380 | 380 | 7.4 | 64.1 | 19.1 |

Abbreviations: TF = trifluoromethylpyridine; CTF = chloro(trifluoromethyl)pyridine; DCTF = dichloro(trifluoromethyl)pyridine.

Multi-Step Halogenation and Coupling Reactions for Fluorinated Trifluoromethylpyridines

For derivatives such as 4-Fluoro-2-iodo-3-(trifluoromethyl)pyridine, preparation involves:

- Stepwise Halogenation: Introduction of iodine and fluorine atoms on the pyridine ring via halogenation reactions using strong halogenating agents.

- Trifluoromethyl Group Introduction: Usually through trifluoromethylation of halogenated pyridine precursors.

- Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are employed to modify or extend the pyridine ring substituents.

- Reaction Conditions: Require careful control of temperature, catalysts, and reagents to achieve high selectivity and yield.

- Industrial Scale: Use of continuous flow reactors and advanced purification techniques is common to maintain product quality.

Summary Table of Preparation Methods

Research Findings and Notes

- The trifluoromethyl group significantly influences the chemical reactivity and stability of pyridine derivatives, necessitating selective and mild fluorination strategies.

- Industrial methods emphasize scalability, yield, and purity, often combining catalytic fluorination with halogenation steps.

- Vapor-phase catalytic fluorination offers an environmentally friendlier and efficient route for large-scale production.

- The chlorinated intermediates such as 2-chloro-4-(trifluoromethyl)pyridine serve as crucial precursors for further fluorination or substitution to obtain the target this compound.

- Multi-step synthetic sequences involving metal reagents and halogenating agents require strict control of reaction parameters to avoid side reactions and degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.